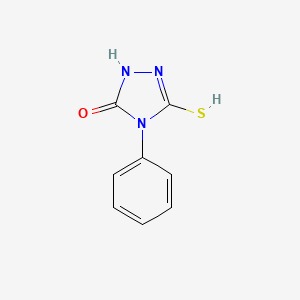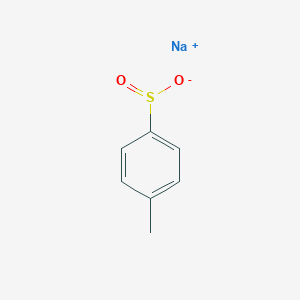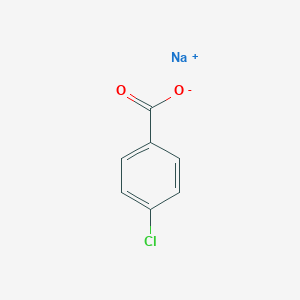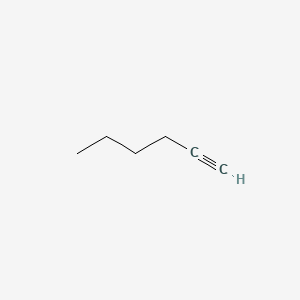
1-Hexyne
Vue d'ensemble
Description
1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain having a terminal alkyne . Its molecular formula is HC2C4H9 . It is a colorless liquid and is one of three isomers of hexyne . It is used as a reagent in organic synthesis .
Synthesis Analysis
This compound can be prepared by the reaction of monosodium acetylide with butyl bromide . The reaction allows alkylation at the 3-position . Catechol borane adds to this compound to give the 1-hexenyl borane . This compound reacts with diethyl fumarate to produce n-hexylsuccinic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H10 . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 15 bonds. There are 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 triple bond .
Chemical Reactions Analysis
This compound can be prepared by the reaction of monosodium acetylide with butyl bromide . Its reactivity illustrates the behavior of terminal alkylacetylenes . The hexyl derivative is a common test substrate because it is conveniently volatile .
Physical And Chemical Properties Analysis
This compound is a colorless liquid at room temperature . It has a distinctive, somewhat unpleasant odor, often described as “sharp” or “pungent ". The compound has a boiling point of approximately 63 degrees Celsius and a melting point around -80 degrees Celsius .
Applications De Recherche Scientifique
Selective Hydrogenation : 1-Hexyne is used in selective hydrogenation reactions. Palladium nanoparticles have been shown to effectively catalyze the hydrogenation of this compound, with variations in nanoparticle size affecting the rate of reaction and selectivity toward 1-hexene (Semagina, Renken, & Kiwi-Minsker, 2007).
Cyclotrimerization and Polymerization : this compound can be cyclotrimerized and polymerized using transition metal chlorides like NbCl5 and TaCl5, resulting in different isomers and polymers (Masuda, Deng, & Higashimura, 1983).
Silylformylation : Reactions of hydrosilanes with this compound catalyzed by cobalt and rhodium mixed-metal carbonyl clusters result in products like silylformylated and silylated 1-hexenes (Ojima, Ingallina, Donovan, & Clos, 1991).
Surface Chemistry Studies : Studies on the adsorption and decomposition of this compound on ruthenium surfaces provide insights into surface chemistry and the formation of surface complexes and byproducts (García, Barros, & Ilharco, 2002).
Conformational Analysis : Microwave spectroscopy reveals the presence of multiple conformers of this compound, providing valuable information on its structural properties and energetics (Atticks, Bohn, & Michels, 2001).
Polymer Properties : The polymerization of this compound using transition metal catalysts leads to polymers with unique electro-optical and electrochemical properties, making them of interest in material science (Gal et al., 2011).
Electrosynthesis Pairing : this compound has been used in paired electrolysis processes, demonstrating the potential for efficient synthesis of chemicals with high selectivity and control (Sherbo et al., 2018).
Mécanisme D'action
Target of Action
1-Hexyne is a hydrocarbon consisting of a straight six-carbon chain with a terminal alkyne . It primarily targets other organic compounds in chemical reactions, acting as a reagent in organic synthesis .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it undergoes deprotonation at C-3 and C-1 with butyl lithium, allowing alkylation at the 3-position . This reaction illustrates the behavior of terminal alkylacetylenes . Additionally, catechol borane adds to this compound to give the 1-hexenyl borane .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it’s involved in. For example, when this compound reacts with diethyl fumarate, it produces n-hexylsuccinic acid . This reaction could potentially influence the citric acid cycle, given that succinic acid is a key intermediate in this pathway.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the reaction with diethyl fumarate, the production of n-hexylsuccinic acid could potentially influence cellular energy production if this reaction were to occur within a biological system .
Safety and Hazards
Propriétés
IUPAC Name |
hex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28827-85-2 | |
| Record name | 1-Hexyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30870753 | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
133.0 [mmHg] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
693-02-7, 26856-30-4 | |
| Record name | 1-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HEXYNE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Hexyne?
A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Infrared (IR) and Raman spectroscopy are widely employed to characterize this compound. The IR spectrum reveals characteristic bands for the terminal alkyne C-H stretch (v(≡C-H)) and the C≡C triple bond stretch (v(C≡C)). []
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is approximately 71 °C. []
Q4: How does the structure of this compound influence its reactivity?
A4: The terminal triple bond in this compound makes it highly reactive in various chemical transformations. It readily undergoes addition reactions with electrophiles and can participate in cyclization reactions, including cyclotrimerization to form substituted benzenes. [, ]
Q5: How does this compound participate in transhydrogenation reactions?
A5: this compound can act as a hydrogen acceptor in transhydrogenation reactions with alkanes, such as pentane. This process, often catalyzed by metal oxides like chromium oxide supported on alumina (CrOx/Al2O3), can convert low-value refinery products into more valuable alkenes. []
Q6: Can this compound be selectively hydrogenated?
A6: Yes, this compound can be selectively hydrogenated to 1-Hexene using catalysts such as palladium nanoparticles. The selectivity towards 1-Hexene is high, reaching up to 96.5% at 85% conversion of this compound. []
Q7: Does the size of palladium nanoparticles influence the hydrogenation of this compound?
A7: Yes, studies have shown a significant impact of palladium nanoparticle size on the catalytic activity of this compound hydrogenation. Increasing the particle size from 11 to 14 nm resulted in a 15-fold increase in turnover frequency (TOF). []
Q8: What is the role of bimetallic catalysts in the hydrogenation of this compound?
A8: Bimetallic catalysts, such as Pd-Cu/Al2O3 and Pd-W/Al2O3, have shown enhanced activity, selectivity, and stability compared to monometallic palladium catalysts in the hydrogenation of this compound. []
Q9: What is silylformylation and how is this compound involved?
A9: Silylformylation is a reaction where a silyl group (such as SiMe2Ph) and a formyl group (CHO) are added across the triple bond of an alkyne. Rhodium-cobalt mixed-metal carbonyl clusters have been shown to catalyze the silylformylation of this compound, producing (Z)-1-silyl-2-formyl-1-hexenes. []
Q10: Can this compound undergo cyclotrimerization reactions?
A10: Yes, this compound can undergo cyclotrimerization reactions in the presence of catalysts such as NbCl5 and TaCl5, forming a mixture of 1,2,4- and 1,3,5-tributylbenzene isomers. The isomer ratio depends on the specific catalyst used. []
Q11: How does the presence of carbon dioxide influence the oligomerization of this compound?
A11: In the presence of nickel(0) complexes like Ni(COD)2-Ph2P(CH2)nPPh2, this compound reacts with carbon dioxide to form 4,6-dibutyl-2-pyrone alongside typical this compound oligomers. This highlights the potential for incorporating CO2 into valuable organic compounds. []
Q12: What role does the F87G mutation in P450 BM3 play in alkyne oxidation?
A13: The F87G mutation in P450 BM3 influences the regioselectivity of alkyne oxidation, as evidenced by studies with this compound. While both wild-type and F87G mutant enzymes undergo turnover-dependent heme destruction with terminal alkynes, the mutation alters the site of oxidation. []
Q13: Can Nocardioides sp. strain CF8 utilize this compound?
A14: While Nocardioides sp. strain CF8 can utilize a range of alkanes (C2 to C16), its growth on butane and hexane is strongly inhibited by this compound. This suggests a specific interaction of this compound with monooxygenases involved in alkane degradation in this bacterial strain. []
Q14: Have computational methods been applied to study this compound?
A15: Yes, Density Functional Theory (DFT) calculations have been used to investigate the binding enthalpies of this compound and other ligands to iron centers in model complexes, providing insights into ligand exchange mechanisms. []
Q15: Have there been computational studies on the conformational flexibility of this compound?
A16: Yes, ab initio quantum mechanical calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Becke, 3-parameter, Lee-Yang-Parr (B3LYP) methods, have been used to determine the structures and relative energies of different conformers of this compound. []
Q16: Have any molecular dynamics simulations been performed with this compound?
A17: Yes, Gibbs ensemble Monte Carlo simulations were used to predict the binary phase diagrams of mixtures containing this compound and other C3 hydrocarbons, demonstrating good agreement with experimental data. []
Q17: Is there information on the material compatibility of this compound?
A17: While specific material compatibility data is limited in the provided research, it's important to note that this compound, as with many alkynes, can react with certain metals, particularly under conditions that promote acetylide formation.
Q18: How does this compound contribute to the properties of materials?
A19: When this compound molecules are assembled on ruthenium nanoparticle surfaces, forming Ru-vinylidene linkages, they contribute to the electronic conductivity of the resulting nanoparticle films. This conductivity is influenced by the chain length of the alkyne ligand. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



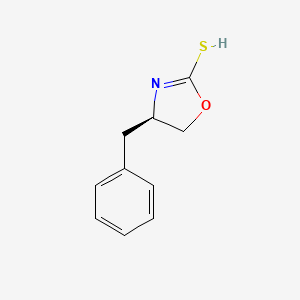
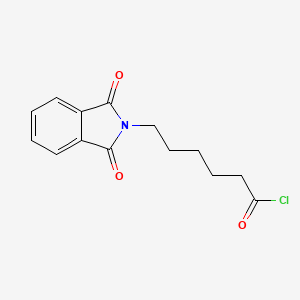

![2-[(5-Chloronaphthalen-1-yl)sulfonylamino]ethylazanium;chloride](/img/structure/B7766136.png)

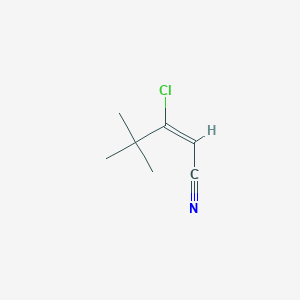
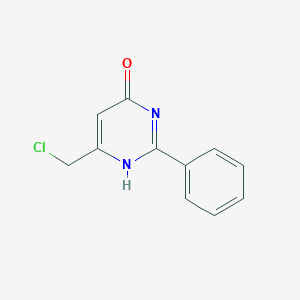
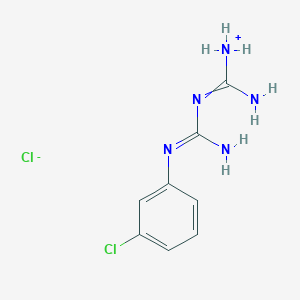
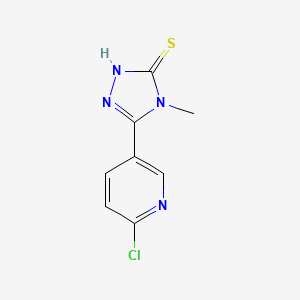
![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B7766176.png)
